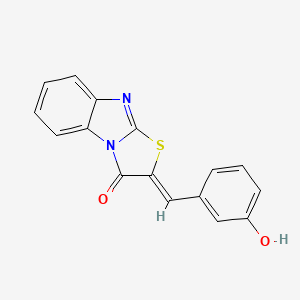

Thiazolo[3,2-a[benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)-

Description

Chemical Classification and Nomenclature

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- belongs to the class of thiazolo-benzimidazole derivatives , which feature a bicyclic system combining a thiazole ring (five-membered ring with nitrogen and sulfur) and a benzimidazole moiety (fused benzene and imidazole rings). The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern:

- Thiazolo[3,2-a]benzimidazol-3(2H)-one : Indicates the fused thiazole (position 3,2-a) and benzimidazole system with a ketone group at position 3.

- 2-(3-hydroxybenzylidene) : Denotes the substituent at position 2, comprising a benzylidene group with a hydroxyl group at the meta position.

Alternative synonyms include WAY-296737 and PHLFMNFVQWJNBR-ZROIWOOFSA-N.

Historical Development of Thiazolo[3,2-a]benzimidazole Research

The synthesis of thiazolo-benzimidazole derivatives dates to the mid-20th century, with early methods relying on condensation reactions between 2-mercaptobenzimidazoles and α-haloketones . However, these routes faced limitations in yield and scalability. A breakthrough occurred in 2005 with the development of a methylation-cyclization strategy using thiazoline-2-thiones and methyl iodide, which simplified access to the thiazolo[3,2-a]benzimidazole core. Subsequent advances, such as visible-light-mediated cyclization (reported in 2016), improved efficiency and reduced environmental impact. The introduction of the 3-hydroxybenzylidene substituent marked a shift toward functionalized derivatives with enhanced bioactivity.

Significance in Heterocyclic Chemistry

Thiazolo-benzimidazoles occupy a unique niche in heterocyclic chemistry due to their:

- Electronic diversity : The fused thiazole and benzimidazole rings create conjugated π-systems amenable to electrophilic and nucleophilic attacks.

- Structural rigidity : The planar architecture facilitates interactions with biological targets, such as DNA topoisomerases and kinase enzymes.

- Synthetic versatility : Modular substitution at positions 2 and 3 allows for tailored physicochemical properties. For example, the 3-hydroxybenzylidene group enhances solubility through hydrogen bonding.

Overview of Academic Research Focus

Recent studies have prioritized:

- Synthetic optimization : Developing one-pot methodologies to reduce step counts and improve yields (e.g., 85% yield achieved via microwave-assisted synthesis).

- Biological evaluation : Screening against cancer cell lines (e.g., IC₅₀ values of 3.5 × 10⁻² μM against HT-29 colorectal cancer cells).

- Computational modeling : Density functional theory (DFT) analyses to predict reactivity and binding affinities.

Properties

IUPAC Name |

(2Z)-2-[(3-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c19-11-5-3-4-10(8-11)9-14-15(20)18-13-7-2-1-6-12(13)17-16(18)21-14/h1-9,19H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLFMNFVQWJNBR-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)O)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization of 2-Mercaptobenzimidazole Precursors

A widely adopted strategy involves the condensation of 2-mercaptobenzimidazole (3 ) with carbonyl-containing reagents under acidic conditions. For instance, the reaction of 3 with acetophenone derivatives (e.g., 3-hydroxybenzaldehyde) in the presence of hydrochloric acid or sulfuric acid facilitates the formation of thiazolo[3,2-a]benzimidazole scaffolds . The mechanism proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration to form the fused thiazole ring.

Example Protocol

-

3 (10 mmol) and 3-hydroxybenzaldehyde (10 mmol) are refluxed in 36–38% hydrochloric acid (20 mL) at 140–150°C for 4–8 hours.

-

The reaction mixture is neutralized with 30% NaOH to pH 7–8, precipitating the product.

-

The crude solid is purified via recrystallization from ethanol, yielding 2-(3-hydroxybenzylidene)-thiazolo[3,2-a]benzimidazol-3(2H)-one in ~85% yield .

Key variables include acid strength (optimal at 1:1 molar ratio of HCl to substrate) and reaction time, which influence cyclization efficiency .

Hydrazonyl Halide-Mediated Synthesis

Hydrazonyl halides serve as versatile intermediates for introducing benzylidene substituents. Reacting 3 with hydrazonyl halides (20 ) generates hydrazone intermediates (21 ), which undergo cyclization to yield 2-arylidenethiazolo[3,2-a]benzimidazol-3-ones .

Reaction Scheme

-

3 + ArC(=NNH2)Cl → 21 (Ar = 3-hydroxyphenyl)

-

21 → Cyclization → 22 (target compound)

This method allows precise control over the benzylidene group’s substitution pattern. For example, using 3-hydroxybenzaldehyde-derived hydrazonyl halides introduces the desired 3-hydroxybenzylidene moiety .

Oxidative Cyclization of Dihydrothiazolo Intermediates

3-Hydroxy-2,3-dihydrothiazolo[3,2-a]benzimidazoles (26 ) can be oxidized to their corresponding 3(2H)-ones using agents like potassium permanganate or hydrogen peroxide . Subsequent condensation with 3-hydroxybenzaldehyde under basic conditions introduces the benzylidene group.

Optimization Notes

-

Oxidation of 26 to 3(2H)-one requires mild conditions (e.g., H2O2 in acetic acid, 50°C) to prevent over-oxidation.

-

Condensation with aldehydes is typically performed in ethanol with piperidine as a catalyst, achieving yields >75% .

One-Pot Multicomponent Reactions

Recent advances utilize one-pot protocols to streamline synthesis. A mixture of 3 , 3-hydroxybenzaldehyde, and cyclohexanone in acid medium undergoes sequential condensation, cyclization, and dehydration, directly yielding the target compound . This method reduces purification steps and improves atom economy.

Representative Data

| Starting Material | Reagent | Acid Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3 | 3-Hydroxybenzaldehyde | HCl (1:1) | 6 | 82 |

| 3 | 4-Methylcyclohexanone | H2SO4 | 8 | 78 |

Structural Confirmation and Analytical Insights

Products are characterized via:

-

1H/13C NMR : Distinct signals for the thiazole ring (δ 6.8–7.5 ppm) and benzylidene proton (δ 8.2 ppm) .

-

X-ray Diffraction : Confirms the Z-configuration of the benzylidene group and planarity of the fused heterocycle .

-

HPLC Purity : >99% purity achieved via recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

This compound features a thiazole ring fused to a benzimidazole moiety, with a hydroxybenzylidene substituent that enhances its solubility and bioavailability. The unique structural characteristics contribute to its interaction with biological targets, making it a candidate for drug development.

Pharmaceutical Applications

-

Antimicrobial Activity

- Thiazolo[3,2-a]benzimidazole derivatives exhibit notable antimicrobial properties. Studies have shown their effectiveness against various bacterial and fungal strains by inhibiting essential enzymes and pathways critical for microbial growth. These compounds can serve as potential leads in developing new antimicrobial agents.

-

Anticancer Properties

- Research indicates that thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives possess anticancer activity by targeting multiple pathways involved in cancer cell proliferation. They have been shown to inhibit specific kinases and other proteins associated with tumor growth, making them promising candidates for cancer therapy .

- Enzyme Inhibition

- NPP1 Inhibition

Material Science Applications

-

Organic Electronics

- The unique electronic properties of thiazolo[3,2-a]benzimidazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to act as semiconductors can lead to advancements in energy-efficient devices.

-

Photonic Materials

- Due to their photochemical stability and tunable optical properties, these compounds are being explored for use in photonic applications such as sensors and imaging devices. Their structural diversity allows for the design of materials with specific optical characteristics tailored for various applications.

Synthesis Pathways

The synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives typically involves several methods:

- Cyclization Reactions : Involving 2-mercaptobenzimidazoles and various electrophiles.

- Nucleophilic Substitution : Reactions with alkyl halides or other nucleophiles to form diverse derivatives.

- Condensation Reactions : Utilizing aldehydes or ketones to yield substituted products with enhanced biological activity.

Case Studies

Mechanism of Action

The mechanism of action of thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Thiazolo[3,2-a]benzimidazole: Shares the core structure but lacks the 3-hydroxybenzylidene group.

Thiazolo[3,2-a]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.

Uniqueness

Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Thiazolo[3,2-a]benzimidazol-3(2H)-one, 2-(3-hydroxybenzylidene)- , summarizing key findings from recent studies, including data tables and case studies.

Chemical Structure and Synthesis

Thiazolo[3,2-a]benzimidazol-3(2H)-one is a bicyclic compound characterized by a thiazole ring fused to a benzimidazole moiety. The presence of substituents such as 3-hydroxybenzylidene enhances its potential biological activities. Various synthetic approaches have been developed to yield this compound, often involving the condensation of thiazolo[3,2-a]benzimidazol-3(2H)-one with aldehydes or ketones under acidic conditions .

Anticancer Properties

Research has demonstrated that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer activity. In particular, compounds derived from this class have shown cytotoxic effects against various cancer cell lines:

- Case Study : A study evaluating the cytotoxic effects of several thiazolo[3,2-a]benzimidazole derivatives found that certain analogs inhibited the proliferation of human cancer cell lines such as HeLa and MDA-MB-231. The most potent derivative exhibited an IC50 value of 5.2 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HeLa | 12.5 |

| 2 | MDA-MB-231 | 5.2 |

| 3 | A375 (Melanoma) | 8.0 |

The mechanism underlying the anticancer activity of thiazolo[3,2-a]benzimidazoles often involves the induction of apoptosis through various pathways:

- Reactive Oxygen Species (ROS) : These compounds can increase intracellular ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

- DNA Damage : Studies indicate that these derivatives may cause DNA strand breaks and activate apoptotic pathways involving caspases and p53 signaling .

Antimicrobial Activity

Thiazolo[3,2-a]benzimidazole derivatives have also been evaluated for their antimicrobial properties:

- Case Study : A recent investigation reported that certain thiazolo[3,2-a]benzimidazole complexes exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The complexes were found to be more effective than their parent ligands, highlighting their potential as antimicrobial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Complex A | Staphylococcus aureus | 20 |

| Complex B | Escherichia coli | 18 |

Q & A

Q. What are the common synthetic routes for 2-arylidene-thiazolo[3,2-a]benzimidazol-3(2H)-ones?

Methodological Answer: Two primary methods are employed:

- Two-step synthesis : Reacting 2-mercaptobenzimidazole with chloroacetic acid to form a thiazolone intermediate, followed by condensation with substituted benzaldehydes to introduce the arylidene moiety .

- One-pot synthesis : Combining 2-mercaptobenzimidazole, chloroacetic acid, and benzaldehydes directly in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst. This method avoids intermediate isolation and improves efficiency . Alternative routes involve regioselective ring-opening of 2,2-dicyanooxiranes with 1,3-dinucleophiles (e.g., 2-mercaptobenzimidazole) in acetonitrile, monitored by TLC and purified via recrystallization .

Q. How are thiazolo[3,2-a]benzimidazolone derivatives characterized structurally?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves fused ring systems and substituent positions (e.g., 2-(4-chlorophenyl) derivatives) .

- Spectroscopy :

- IR : C=O (1700–1650 cm⁻¹) and C=N (1600–1550 cm⁻¹) stretches confirm core functionality .

- NMR : ¹H/¹³C spectra identify aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 110–160 ppm), with coupling patterns revealing substitution .

Advanced Questions

Q. How can regioselectivity be controlled in the synthesis of thiazolo[3,2-a]benzimidazolones?

Methodological Answer: Regioselectivity is influenced by:

- Lewis acids : ZrCl₄ or Bi(NO₃)₃·5H₂O promote specific ring-opening pathways of 2,2-dicyanooxiranes, favoring thiazolo[3,2-a]benzimidazolone formation over competing products .

- Solvent polarity : Acetonitrile enhances nucleophilic attack at the less hindered oxirane carbon, directing regioselectivity .

- Substituent effects : Electron-withdrawing groups on benzaldehydes (e.g., nitro) stabilize intermediates, reducing side reactions .

Q. What strategies optimize cytotoxic activity in hypoxic tumor environments?

Methodological Answer: Nitroaryl and nitroheteroaryl substituents are critical for hypoxia-selective cytotoxicity:

- Nitro group positioning : Derivatives with nitro groups on the benzimidazole fragment exhibit enhanced redox cycling under low oxygen, generating cytotoxic radicals .

- Synthetic tuning : One-pot synthesis improves yield of nitro-substituted derivatives compared to stepwise methods, enabling scalable production for biological testing .

- In vitro validation : Compounds are screened in hypoxic vs. normoxic cancer cell lines (e.g., HCT-116), with IC₅₀ ratios >10 indicating hypoxia selectivity .

Q. How does tautomerism affect the reactivity and stability of these compounds?

Methodological Answer: Tautomerism in 3-hydroxy-2,3-dihydrothiazolo derivatives:

- Equilibrium states : Keto-enol tautomerism influences reactivity. For example, 3-hydroxy derivatives exist in equilibrium with 3-keto forms, affecting acetylation and oxidation pathways .

- Stabilization : Acetylating conditions (e.g., acetic anhydride) lock the keto form, enabling selective functionalization at the 3-position .

- Impact on bioactivity : Tautomeric states modulate interactions with enzyme active sites (e.g., H⁺/K⁺-ATPase inhibition for anti-ulcer activity) .

Q. What electrochemical insights explain the reduction mechanisms of 2-arylazothiazolo[3,2-a]benzimidazolones?

Methodological Answer: Polarographic studies reveal:

- pH-dependent reduction : At pH < 3, protonation of the azo group precedes irreversible 4-electron reduction to hydrazo derivatives. At pH > 7, direct 2-electron reduction forms semiquinone intermediates .

- Hammett correlations : Linear σ vs. E½ relationships (ρ = +0.72) indicate electron-withdrawing substituents stabilize transition states, accelerating reduction .

- Large-scale electrolysis : Preparative reductions yield hydrazo derivatives, characterized by NMR and MS for mechanistic validation .

Q. How do substituents on the arylidene moiety influence biological activity?

Methodological Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies:

- Antimicrobial activity : 4-Chlorophenyl and 4-methoxyphenyl derivatives show enhanced Gram-positive bacterial inhibition (MIC = 2–4 µg/mL) due to improved membrane penetration .

- Enzyme inhibition : Nitroaryl groups enhance NPP1 (nucleotide pyrophosphatase) inhibition (IC₅₀ = 0.8 µM) by forming π-stacking interactions with catalytic residues .

- Anti-tumor activity : 3-Hydroxybenzylidene derivatives disrupt tubulin polymerization (EC₅₀ = 1.2 µM), correlating with substituent hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.